2-Methyl-1,4-oxazepan-3-one
Overview
Description
2-Methyl-1,4-oxazepan-3-one is a heterocyclic compound that belongs to the class of oxazepines It is characterized by a seven-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,4-oxazepan-3-one can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminoethanol with a suitable carbonyl compound can lead to the formation of the oxazepine ring. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-oxazepan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazepine compounds.
Substitution: The nitrogen and oxygen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine N-oxides, while reduction can produce dihydrooxazepines.
Scientific Research Applications
2-Methyl-1,4-oxazepan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-oxazepan-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-oxazepane: Similar structure but lacks the carbonyl group at the third position.
1,4-Oxazepan-3-one: Similar structure but without the methyl group at the second position.
2-Methyl-1,4-thiazepan-3-one: Contains a sulfur atom instead of oxygen in the ring.
Uniqueness
2-Methyl-1,4-oxazepan-3-one is unique due to the presence of both a methyl group and a carbonyl group in its structure, which can influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methyl-1,4-oxazepan-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5-6(8)7-3-2-4-9-5/h5H,2-4H2,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNSHANHYAHQGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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